3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide
CAS No.:
Cat. No.: VC18138303
Molecular Formula: C9H9NO3S
Molecular Weight: 211.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO3S |
|---|---|
| Molecular Weight | 211.24 g/mol |
| IUPAC Name | 3-oxo-1,2-dihydroindene-5-sulfonamide |
| Standard InChI | InChI=1S/C9H9NO3S/c10-14(12,13)7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2,(H2,10,12,13) |
| Standard InChI Key | GIMLGDJXYCVTJH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound consists of a fused bicyclic system: a 2,3-dihydro-1H-indene core with a ketone group at position 3 and a sulfonamide moiety at position 5. The planar aromatic system and electron-withdrawing sulfonamide group contribute to its reactivity and binding affinity in biological systems . Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.24 g/mol |
| Canonical SMILES | C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)N |
| InChI Key | GIMLGDJXYCVTJH-UHFFFAOYSA-N |
Synthesis and Derivatives
Synthetic Pathways
The synthesis typically involves sulfonation of 3-oxo-2,3-dihydro-1H-indene precursors. A common method includes:
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Chlorosulfonation: Reaction of indene derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group.
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Amination: Treatment with ammonia or amines to yield the sulfonamide .
For example, 6-methyl-5-(1-oxo-2,3-dihydro-1H-inden-2-ylsulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a related analog, was synthesized via sodium ethoxide-mediated coupling of sulfonyl chloride intermediates with heterocyclic amines .
Structural Analogs and Modifications
Derivatives of this scaffold have been explored to enhance bioactivity:
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2-Thiouracil-5-sulfonamides: Exhibited potent anticancer activity via CDK2A inhibition (IC: 15–536 nM) .
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N-Aryl sulfonamides: Demonstrated NLRP3 inflammasome inhibition (IC: 20 μM for glyburide analogs) .
Pharmacological Applications
Anticancer Activity
Sulfonamide derivatives, including 2-thiouracil-5-sulfonamides, induce cell cycle arrest (G1/S, S, or G2/M phases) and apoptosis in cancer cells (A-2780, HT-29, MCF-7, HepG2). Compound 6e from upregulated p21 and p27, key cell cycle inhibitors, and showed selectivity indices >10 against normal WI38 cells .
Anti-Inflammatory Effects
Sulfonylureas like glyburide (IC: 20 μM) inhibit NLRP3 inflammasome activation, reducing IL-1β secretion in macrophages. Hybrid analogs combining the indene scaffold with hexahydro-s-indacen-4-amine achieved sub-micromolar potency (IC: 15–500 nM) .
Enzyme Inhibition
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Carbonic Anhydrase (CA) Inhibition: Sulfonamides with 5,6-dimethoxy-2,3-dihydro-1H-indene moieties inhibited hCA II (K: 3.3 nM) and hCA IX (K: 6.1 nM), surpassing acetazolamide (K: 12.1 nM) .
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Tyrosine Kinase Inhibition: Indandione derivatives, structurally related to 3-oxo-indene sulfonamides, showed activity against EGFR and CDKs .
Mechanism of Action
Targeting Metabolic Enzymes
Sulfonamides inhibit enzymes like CA and pyruvate kinase M2 (PKM2). For instance, 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides activated PKM2 (AC: 90 nM), shifting cancer metabolism from biosynthesis to oxidative phosphorylation .
NLRP3 Inflammasome Suppression
Hybrid sulfonamides block NLRP3-ASC interaction, preventing caspase-1 activation and IL-1β maturation. Molecular docking studies suggest binding to the NACHT domain, stabilizing the inactive conformation .
Future Directions and Challenges
Optimization Strategies
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